oxidanium

Description

Structure

3D Structure

Properties

CAS No. |

13968-08-6 |

|---|---|

Molecular Formula |

H3O(+) H3O+ |

Molecular Weight |

19.023 g/mol |

IUPAC Name |

oxidanium |

InChI |

InChI=1S/H2O/h1H2/p+1 |

InChI Key |

XLYOFNOQVPJJNP-UHFFFAOYSA-O |

SMILES |

[OH3+] |

Canonical SMILES |

[OH3+] |

Synonyms |

H(3)0+ hydronium ion |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Oxidanium Ion

Introduction

The oxidanium ion, known more commonly as the hydronium ion, is the simplest oxonium ion with the chemical formula H₃O⁺. It is formed from the protonation of a water molecule.[1][2] According to IUPAC nomenclature, "this compound" is the official name for this cation, which serves as the parent compound for all oxonium ions.[3] The concentration of the this compound ion in aqueous solutions is the fundamental determinant of acidity, quantified by the pH scale.[1][4] Its role extends beyond a simple proton carrier; it is a critical intermediate in numerous chemical reactions, including acid-base catalysis, and its unique transport mechanism in water is vital to many chemical and biological processes. This guide provides a comprehensive overview of the core physicochemical properties of the this compound ion, details the experimental methodologies used for its characterization, and presents key data and structural relationships.

Molecular Structure and Bonding

The this compound cation is isoelectronic with ammonia (NH₃) and adopts a trigonal pyramidal molecular geometry with the oxygen atom at the apex, belonging to the C₃v point group.[1][5] This structure arises from the sp³ hybridization of the oxygen atom, which forms three covalent O-H bonds and retains one lone pair of electrons.[6] One of these bonds is a dative or coordinate covalent bond, formed when the oxygen atom of a neutral water molecule donates both electrons from one of its lone pairs to a proton (H⁺).[6][7]

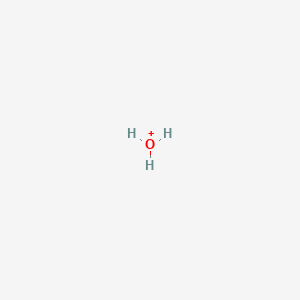

Caption: Trigonal pyramidal structure of the this compound (H₃O⁺) ion.

The quantitative structural parameters of the isolated gaseous ion have been determined with high precision through spectroscopic methods.

| Parameter | Value | Method |

| Molar Mass | 19.023 g/mol | Calculated |

| Molecular Geometry | Trigonal Pyramidal | Spectroscopic Analysis |

| Point Group | C₃v | Symmetry Analysis[1] |

| O-H Bond Length (rₑ) | 0.974(1) Å | IR Spectroscopy |

| H-O-H Bond Angle (αₑ) | 113.6(1)° | IR Spectroscopy |

| Table 1: Structural and General Properties of this compound (H₃O⁺). |

Physicochemical Properties

Acid-Base Properties

The acidity of the this compound ion is a cornerstone of aqueous chemistry. Any acid stronger than H₃O⁺ will react with water to form H₃O⁺, making it the strongest acid that can exist in significant concentration in aqueous solutions.[1] The pKa of H₃O⁺ is a subject of considerable theoretical debate, primarily stemming from the definition of the equilibrium constant for a species that is the protonated form of the solvent itself.

| pKa Value | Basis of Derivation |

| 0.0 | Derived from the definition of the acid dissociation constant (Ka) where the activity of the solvent (water) is taken as unity (a standard state definition).[1] |

| -1.74 | Derived by substituting the molar concentration of pure water (~55.5 M) into the equilibrium expression. This method is often considered less rigorous. |

| Table 2: Reported Acid Dissociation Constants (pKa) for Aqueous this compound (H₃O⁺) at 25°C. |

For comparative purposes within the Brønsted–Lowry framework, a pKa of 0.0 is widely accepted and used.[1]

Thermodynamic Properties

The thermodynamic stability of the this compound ion has been extensively studied, both computationally and experimentally. The standard enthalpy of formation for the gaseous ion is a key value in thermochemical cycles. In solution, the solvation free energy quantifies its stability within a solvent medium.

| Property | Value (at 298.15 K) | Notes |

| Standard Enthalpy of Formation (gas, ΔfH°) | 618.8 ± 0.8 kJ/mol | Data from NIST Active Thermochemical Tables (ATcT). This value corresponds to the formation from elements in their standard state. |

| Aqueous Solvation Free Energy (ΔG°solv) | -453.2 kJ/mol | This experimental value represents the free energy change when transferring the gaseous ion into water. A calculated value is -465.1 kJ/mol. |

| Table 3: Selected Thermodynamic Properties of this compound (H₃O⁺). |

Spectroscopic Properties

Spectroscopy provides direct insight into the vibrational and electronic structure of the this compound ion. Gas-phase studies offer high-resolution data on the isolated ion, while solution-phase measurements reveal the effects of solvation.

| Spectroscopy Type | Wavenumber (cm⁻¹) / Energy (eV) | Assignment / Notes |

| Infrared (Gas Phase) | 3389.656 | ν₁ fundamental band origin |

| Infrared (Gas Phase) | 3530.165 / 3513.840 | ν₃ (asymmetric stretch) fundamental band origins for symmetric and antisymmetric inversion states, respectively. |

| Infrared (Aqueous) | ~1205, ~1750, ~2900 | Broad absorption bands observed in concentrated acidic solutions, corresponding to bending and stretching modes heavily influenced by hydrogen bonding. |

| X-Ray Absorption | +12.2 eV (relative to H₂O) | Shift in the O 1s binding energy. The X-ray absorption spectrum shows significant shifts to higher energies compared to neutral water. |

| Table 4: Key Spectroscopic Data for this compound (H₃O⁺). |

Solvation and Proton Transport in Water

In aqueous media, the this compound ion does not exist in isolation but is strongly solvated through hydrogen bonds. Two idealized structures describe the core of this solvation:

-

Eigen Cation (H₉O₄⁺) : An H₃O⁺ ion strongly hydrogen-bonded to three neighboring water molecules in its first solvation shell.[1]

-

Zundel Cation (H₅O₂⁺) : A structure where a proton is shared equally between two water molecules, representing a key transitional state in proton transfer.[1]

This dynamic solvation network facilitates the remarkably high mobility of protons in water via the Grotthuss mechanism , or "proton jumping." Instead of the entire H₃O⁺ ion diffusing through the solution, a proton is transferred along a "wire" of hydrogen-bonded water molecules. This process involves the rapid interconversion of Eigen and Zundel-like structures, allowing the positive charge to propagate much faster than would be possible through simple diffusion.

Caption: The Grotthuss mechanism for proton transport in water.

Experimental Methodologies

Characterizing a reactive, transient species like the this compound ion requires specialized experimental techniques.

Gas-Phase Infrared Spectroscopy

High-resolution IR spectra of isolated H₃O⁺ are obtained by creating the ion in a controlled gas-phase environment.

-

Protocol : A mixture of hydrogen (H₂) and oxygen (O₂) gas is introduced into a discharge cell. A positive column electrical discharge is initiated, which ionizes the molecules and promotes reactions that form H₃O⁺. A tunable difference frequency laser spectrometer is then used to probe the ion population. The absorption of specific infrared frequencies corresponding to vibrational transitions is measured, allowing for the determination of molecular constants, bond lengths, and angles.

X-Ray Absorption Spectroscopy (XAS)

XAS provides information on the electronic structure and local environment of the oxygen atom in H₃O⁺.

-

Protocol : H₃O⁺ ions are generated in a Flowing Afterglow Ion Source (FLAGS). A precursor gas mixture (e.g., containing water vapor) is ionized by a microwave discharge. The resulting plasma flows down a tube where ion-molecule reactions occur, forming stable H₃O⁺. The ions are then extracted into a high-vacuum chamber, mass-selected, and merged with a tunable beam of soft X-rays from a synchrotron source. The absorption of X-rays at the oxygen K-edge (O 1s) is measured, revealing shifts in core-level binding energies and transitions to unoccupied molecular orbitals.

Caption: Experimental workflow for X-Ray Absorption Spectroscopy of H₃O⁺.

Vibrational Sum Frequency Generation (VSFG) Spectroscopy

VSFG is a surface-specific technique used to study the structure and orientation of H₃O⁺ at interfaces, such as the air-water interface of an acidic solution.

-

Protocol : Two pulsed laser beams, one at a fixed visible wavelength (e.g., 532 nm) and one tunable in the infrared range, are spatially and temporally overlapped at the sample interface. Due to the non-centrosymmetric nature of the interface, a third beam is generated at the sum frequency (ω_sum = ω_vis + ω_ir). The intensity of the sum-frequency signal is measured as the IR laser is tuned across the vibrational resonances of the interfacial molecules. This provides a vibrational spectrum of species, including H₃O⁺, exclusively at the interface.

Conclusion

The this compound (hydronium) ion is a fundamental chemical species whose properties are integral to the behavior of aqueous systems. Its trigonal pyramidal structure, debated yet crucial pKa, and unique solvation characteristics define its role as the primary agent of acidity. The Grotthuss mechanism, enabled by the dynamic H₃O⁺-water network, governs proton transport with efficiencies that far exceed classical diffusion. Advanced experimental techniques continue to refine our understanding of this seemingly simple yet remarkably complex ion, providing essential data for fields ranging from atmospheric chemistry to rational drug design.

References

- 1. Hydronium cation [webbook.nist.gov]

- 2. Hydronium - Wikipedia [en.wikipedia.org]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. atct.anl.gov [atct.anl.gov]

- 5. enthalpy of formation of hydronium - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Hydronium cation [webbook.nist.gov]

- 7. Acetone - Wikipedia [en.wikipedia.org]

The Oxidanium Cation in Aqueous Solutions: A Technical Guide to its Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidanium ion, more commonly known as the hydronium ion (H₃O⁺), is a fundamental chemical species in aqueous solutions. It is formed by the protonation of a water molecule and is the primary carrier of positive charge in acidic aqueous media. The concentration of hydronium ions dictates the pH of a solution, a critical parameter in a vast array of chemical and biological processes, including reaction kinetics, enzyme activity, and drug solubility and efficacy. This technical guide provides an in-depth exploration of the formation and stability of the hydronium ion in aqueous environments, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in their understanding and application of these principles.

Formation of this compound in Water

The formation of the hydronium ion is a rapid and reversible process that occurs when a proton (H⁺) is introduced into water. Protons do not exist freely in aqueous solution; they are immediately solvated by water molecules to form hydronium ions.[1] This can be represented by the following equilibrium:

H⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq)

Even in pure water, a small concentration of hydronium ions exists due to the autoionization of water, where one water molecule acts as a Brønsted-Lowry acid and donates a proton to another water molecule, which acts as a Brønsted-Lowry base.[1][2]

2H₂O(l) ⇌ H₃O⁺(aq) + OH⁻(aq)

The stability of the hydronium ion in water is a key factor in its prevalence. It is a more stable species than a free proton in an aqueous environment.

Quantitative Data on Formation and Stability

The stability and formation of the hydronium ion can be quantified through various thermodynamic and equilibrium parameters.

Thermodynamic Properties

The standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°) provide insight into the thermodynamic stability of the hydronium ion in its aqueous state.

| Property | H₂O(l) | H₃O⁺(aq) | OH⁻(aq) |

| ΔG°f (kJ·mol⁻¹) | -237.1[3] | -237.1[3] | -157.2[3] |

| ΔH°f (kJ·mol⁻¹) | -285.8[3][4] | -285.8[3][4] | -230.0[3] |

| S° (J·mol⁻¹·K⁻¹) | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format |

| ΔG° of solvation (kcal/mol) | -103.4 ± 0.5[5] |

Note: The standard enthalpy and Gibbs free energy of formation for H₃O⁺(aq) are often cited as being identical to that of liquid water. This is a consequence of the convention that sets the standard enthalpy and Gibbs free energy of formation of H⁺(aq) to zero.[4]

Equilibrium Constants

The acidity of the hydronium ion and the extent of water's autoionization are described by their respective equilibrium constants, pKa and Kw.

| Parameter | Value (at 25 °C) | Description |

| pKa of H₃O⁺ | -1.74 | Acid dissociation constant of the hydronium ion.[6] |

| Kw | 1.0 x 10⁻¹⁴ M² | Ion product of water, representing the equilibrium for the autoionization of water.[2] |

Proton Transport: The Grotthuss Mechanism

The high mobility of protons in water, which is significantly greater than that of other ions, is explained by the Grotthuss mechanism. This mechanism involves a "proton jumping" or "hopping" process rather than the simple diffusion of a single H₃O⁺ ion. An excess proton on a hydronium ion can be transferred to a neighboring water molecule through the hydrogen bond network. This results in the apparent movement of the positive charge over a much larger distance than any single atom.

The Grotthuss mechanism is a dynamic process involving the interconversion between different solvated proton structures, most notably the Eigen and Zundel cations. The Eigen cation (H₉O₄⁺) consists of a central H₃O⁺ ion strongly hydrogen-bonded to three surrounding water molecules. The Zundel cation (H₅O₂⁺) features a proton shared equally between two water molecules. The transport of a proton is believed to involve a series of transitions between these structures.

Experimental Protocols for Studying this compound

The study of the hydronium ion in aqueous solutions requires sophisticated experimental techniques capable of probing its structure and dynamics on very short timescales.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a powerful technique for studying the vibrational properties of molecules in solution.

Methodology:

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. The ATR crystal (e.g., diamond, zinc selenide) must be chosen to be compatible with the aqueous and acidic nature of the sample.

-

Background Spectrum: A background spectrum of the clean, dry ATR crystal is collected. This is followed by a background spectrum of the solvent (pure water) to be used.

-

Sample Preparation: The aqueous solution containing the acid of interest is prepared at the desired concentration.

-

Sample Measurement: A small volume of the sample is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The infrared spectrum of the sample is recorded. The number of scans is optimized to achieve a good signal-to-noise ratio.

-

Data Analysis: The solvent spectrum is subtracted from the sample spectrum to isolate the spectral features of the solute and the hydronium ion. The characteristic vibrational bands of H₃O⁺ can then be analyzed to study its concentration and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamics of proton exchange in aqueous solutions.

Methodology:

-

Sample Preparation: A solution of the acid in water is prepared. A small amount of a deuterated solvent (e.g., D₂O) is often added to provide a lock signal for the NMR spectrometer.

-

Instrument Setup: A high-resolution NMR spectrometer is used. The temperature of the sample is controlled as it can significantly affect exchange rates.

-

Data Acquisition: A ¹H NMR spectrum is acquired. The parameters of the experiment (e.g., pulse sequence, acquisition time) are optimized to accurately measure the line shapes of the exchanging protons.

-

Data Analysis: The chemical shifts and line widths of the water and hydronium proton signals are analyzed. In cases of fast exchange, a single, broadened peak is observed at a chemical shift that is a weighted average of the individual species. The rate of proton exchange can be determined by analyzing the line shape of this peak.[7]

Classical Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the behavior of hydronium ions in water at an atomistic level.

Methodology:

-

System Setup: A simulation box is created containing a specified number of water molecules and one or more hydronium ions. The initial positions and velocities of the atoms are defined.

-

Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system. The force field includes parameters for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic).

-

Equilibration: The system is allowed to evolve over time until it reaches thermal equilibrium at the desired temperature and pressure. This is achieved by integrating Newton's equations of motion for all atoms.

-

Production Run: Once equilibrated, the simulation is run for a longer period to collect data on the trajectories of the atoms.

-

Analysis: The trajectories are analyzed to calculate various properties, such as the structure of the hydronium ion's solvation shell, the dynamics of proton transfer events, and thermodynamic properties like the free energy of solvation.[8]

Conclusion

The formation and stability of the this compound (hydronium) ion are central to the chemistry of aqueous solutions. Its thermodynamic properties and the dynamic nature of proton transport via the Grotthuss mechanism have profound implications for a wide range of scientific disciplines. A thorough understanding of these principles, supported by robust experimental and computational techniques, is essential for researchers and professionals in fields ranging from fundamental chemistry to drug development. This guide provides a foundational overview of these key concepts, with the aim of facilitating further research and application in these critical areas.

References

- 1. Hydronium - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved Consider the reaction described by 2 H2O(l) −↽−⇀− | Chegg.com [chegg.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. dornshuld.com [dornshuld.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Classical Molecular Dynamics with Mobile Protons - PMC [pmc.ncbi.nlm.nih.gov]

The Oxidanium Cation: A Comprehensive Technical Guide to its Historical Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidanium cation, formally known as hydronium (H₃O⁺), is a fundamental chemical species of paramount importance in aqueous chemistry, underpinning acid-base reactions, proton transfer mechanisms, and a vast array of biological processes. This technical guide provides an in-depth exploration of the historical discovery and characterization of the this compound cation. It details the key experimental protocols that have been instrumental in elucidating its structure and properties, presents a compilation of its quantitative physicochemical data, and offers visualizations of its dynamic behavior in aqueous solutions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this ubiquitous and reactive cation.

Historical Discovery and Nomenclature

The conceptualization of the this compound cation is intrinsically linked to the development of acid-base theories. In the late 19th century, Svante Arrhenius proposed that acids are substances that dissociate in water to produce hydrogen ions (H⁺).[1] This foundational concept was later refined by Wilhelm Ostwald and others who recognized that a bare proton would not exist in a condensed phase and would instead be associated with water molecules.[1] The term "hydronium ion" became the common name for the simplest hydrated proton, H₃O⁺.

The International Union of Pure and Applied Chemistry (IUPAC) has designated "this compound" as the systematic name for H₃O⁺, derived from the parent hydride "oxidane" (water). While "hydronium" is still widely used, "this compound" is the formally correct term.

Experimental Characterization Methodologies

The definitive characterization of the this compound cation has been achieved through a combination of sophisticated experimental techniques. These methods have provided crucial insights into its structure, bonding, and dynamics.

Infrared Spectroscopy

Infrared (IR) spectroscopy has been a cornerstone in the study of the this compound cation, allowing for the direct observation of its vibrational modes.

Experimental Protocol: Gas-Phase Infrared Photodissociation Spectroscopy of H₃O⁺

-

Ion Generation: H₃O⁺ ions are typically generated in a supersonic expansion ion source. A gas mixture, often containing water vapor and a precursor gas, is subjected to an electrical discharge. This process creates a plasma from which ions are extracted.

-

Mass Selection: The generated ions are guided into a mass spectrometer, where the H₃O⁺ ions are mass-selected from other species.

-

Ion Trapping and Cooling: The selected H₃O⁺ ions are then confined in an ion trap and cooled to low temperatures, often through collisions with a buffer gas like helium. This cooling process simplifies the resulting spectrum by reducing thermal congestion.

-

Infrared Irradiation: The trapped and cooled H₃O⁺ ions are irradiated with a tunable infrared laser. When the laser frequency matches a vibrational transition of the ion, it absorbs a photon.

-

Photodissociation and Detection: The absorption of an IR photon can induce photodissociation of weakly bound complexes (e.g., H₃O⁺·Ar) or be detected through other action spectroscopy methods. The resulting fragment ions or the depletion of the parent ion signal is monitored as a function of the laser wavelength, yielding the IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is fundamental to confirming the existence of the this compound cation and studying its gas-phase reactions.[2][3][4][5][6]

Experimental Protocol: Characterization of H₃O⁺ by Mass Spectrometry

-

Ion Source: H₃O⁺ is readily formed in various ion sources. In chemical ionization (CI), a reagent gas like methane is ionized, and the resulting ions react with trace water molecules to produce H₃O⁺.[5] In electrospray ionization (ESI), a solution is nebulized and desolvated, often producing protonated solvent clusters, including H₃O⁺.

-

Mass Analyzer: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion cyclotron resonance). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions as a function of their m/z. The this compound cation is observed at an m/z corresponding to its molecular weight (approximately 19 amu).

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of hydrated protons in aqueous solutions and crystalline solids.[2][7][8][9][10] Unlike X-ray diffraction, neutrons are strongly scattered by hydrogen nuclei, allowing for the precise determination of hydrogen positions.

Experimental Protocol: Neutron Diffraction of Aqueous Acid Solutions

-

Sample Preparation: A concentrated solution of a strong acid in heavy water (D₂O) is prepared. The use of D₂O is crucial to reduce the incoherent scattering from hydrogen and enhance the coherent scattering signal. The solution is encapsulated in a sample cell made of a material that is transparent to neutrons and can withstand the sample conditions (e.g., quartz or a null-scattering titanium-zirconium alloy).

-

Neutron Beam: A monochromatic beam of neutrons is directed at the sample.

-

Scattering and Detection: The neutrons are scattered by the nuclei in the sample, and the scattered neutrons are detected at various angles using a position-sensitive detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain the static structure factor, S(Q), where Q is the scattering vector. Fourier transformation of S(Q) yields the pair distribution function, g(r), which describes the probability of finding another atom at a distance r from a reference atom. By using isotopic substitution (e.g., comparing H₂O/D₂O and different acid concentrations), the specific radial distribution functions for O-H, H-H, and O-O pairs involving the hydrated proton can be extracted, revealing the hydration structure around the this compound cation.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for the this compound cation, providing a basis for computational modeling and a deeper understanding of its properties.

| Property | Value | Method | Reference(s) |

| Structural Parameters | |||

| O-H Bond Length (gas phase) | 0.961 Å | Calculation | [11] |

| O-H Bond Length (liquid) | 1.002 Å | Calculation | [11] |

| H-O-H Bond Angle (gas phase) | 114.7° | Calculation | [11] |

| H-O-H Bond Angle (experimental) | ~113° | Various | [12][13] |

| Thermodynamic Properties | |||

| Enthalpy of Formation (gas phase, 298.15 K) | 593.3 ± 0.4 kJ/mol | Active Thermochemical Tables | [14] |

| Proton Affinity of Water (298.15 K) | 691 ± 1 kJ/mol | Mass Spectrometry |

Table 1: Physicochemical Properties of the this compound Cation.

Visualizing the this compound Cation and its Dynamics

The behavior of the this compound cation in aqueous solution is dynamic and complex. The following diagrams, generated using the DOT language, illustrate key concepts related to its formation and function.

Formation of the this compound Cation

The formation of the this compound cation is a fundamental acid-base reaction where a water molecule acts as a Brønsted-Lowry base, accepting a proton.

The Grotthuss Mechanism: Proton Hopping

In 1806, Theodor Grotthuss proposed a mechanism for proton transport in water that does not involve the physical diffusion of the entire hydronium ion.[15] Instead, a proton is effectively relayed through a network of hydrogen-bonded water molecules. This "proton hopping" is responsible for the anomalously high mobility of protons in water.

Hydration Structures: Eigen and Zundel Cations

The this compound cation does not exist in isolation in water but is part of a dynamic hydrogen-bonded network. Two idealized limiting structures for the hydrated proton are the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺).[11][16][17][18] The actual structure is a fluctuating average of these and other intermediate forms.

Conclusion

The this compound cation is a cornerstone of chemistry in aqueous media. Its discovery and characterization have been a journey through the evolution of our understanding of acids, bases, and the intricate dance of molecules in solution. The experimental techniques detailed in this guide have been pivotal in revealing its trigonal pyramidal structure, its vibrational signatures, and its dynamic interactions with surrounding water molecules. The quantitative data provided serves as a critical reference for computational chemists and experimentalists alike. For researchers in drug development and other scientific fields, a firm grasp of the properties and behavior of the this compound cation is indispensable for modeling and predicting chemical reactivity, stability, and transport in biological and chemical systems.

References

- 1. phy.pku.edu.cn [phy.pku.edu.cn]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 4. htds.fr [htds.fr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Grotthuss Mechanism → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. idc-online.com [idc-online.com]

- 15. Grotthuss mechanism - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solvation Dynamics of Excess Protons | Max-Born-Institut [mbi-berlin.de]

- 18. The role of charge transfer in the structure and dynamics of the hydrated proton - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Gaseous and Solvated Oxidanium: A Technical Guide

Introduction

Oxidanium, more commonly known as the hydronium ion (H₃O⁺), is the simplest oxonium ion and a fundamental chemical species. It is formed by the protonation of a water molecule.[1] The concentration of hydronium ions determines the pH of aqueous solutions, making it a crucial factor in a vast array of chemical and biological processes.[1] In drug development, understanding the behavior of H₃O⁺ is critical for predicting drug solubility, stability, and interactions with biological targets. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize gaseous and solvated this compound, with a focus on quantitative data and experimental methodologies.

Spectroscopic Properties of Gaseous this compound

The study of gaseous ions presents unique challenges due to their low densities and high reactivity. However, techniques such as high-resolution infrared spectroscopy and mass spectrometry have provided invaluable insights into the intrinsic properties of the isolated hydronium ion.[2][3]

Quantitative Data for Gaseous this compound (H₃O⁺)

The following table summarizes key quantitative data for gaseous H₃O⁺ obtained from spectroscopic studies.

| Property | Value | Technique Used | Reference(s) |

| Vibrational Frequencies | |||

| ν₁ (symmetric stretch) | 3389.656(2) cm⁻¹ (s-s subband) | Infrared Laser Spectroscopy | [3] |

| 3491.170(2) cm⁻¹ (a-a subband) | Infrared Laser Spectroscopy | [3] | |

| ν₂ (symmetric bend) | ~1100-1200 cm⁻¹ | Raman Spectroscopy (in concentrated acid) | [4] |

| ν₃ (asymmetric stretch) | 3530.165(55) cm⁻¹ (symmetric state) | High-Resolution Infrared Spectroscopy | [2] |

| 3513.840(47) cm⁻¹ (antisymmetric state) | High-Resolution Infrared Spectroscopy | [2] | |

| 2ν₃²⁺ (overtone) | 6845.610(14) cm⁻¹ | Near-Infrared High-Resolution Spectroscopy | [5] |

| 2ν₃²⁻ (overtone) | 6878.393(13) cm⁻¹ | Near-Infrared High-Resolution Spectroscopy | [5] |

| Structural Parameters | |||

| O-H Bond Length (rₑ) | 0.974(1) Å | Infrared Laser Spectroscopy | [3] |

| H-O-H Bond Angle (αₑ) | 113.6(1)° | Infrared Laser Spectroscopy | [3] |

| Inter-hydrogen distance | 1.72±0.02 Å | Magnetic Resonance (in H₃O⁺ClO₄⁻ crystal) | [6] |

Experimental Protocol: Gas-Phase Infrared Spectroscopy of H₃O⁺

A common method for obtaining high-resolution infrared spectra of gaseous ions is through action spectroscopy in an ion trap.[7][8][9]

-

Ion Generation: H₃O⁺ ions are typically generated in a positive column discharge of a gas mixture, such as H₂/O₂.[3] Alternatively, electrospray ionization (ESI) can be used to produce ions from a solution.[10]

-

Mass Selection: The generated ions are guided into a mass spectrometer, where H₃O⁺ is mass-selected from other ionic species.

-

Ion Trapping and Cooling: The selected H₃O⁺ ions are confined in a cryogenic radiofrequency ion trap.[9][11] Collisions with a buffer gas (e.g., He) cool the ions to low rotational and vibrational temperatures.

-

Spectroscopic Interrogation: A tunable infrared laser is directed into the ion trap. When the laser frequency matches a vibrational transition of the H₃O⁺ ions, they absorb photons and become vibrationally excited.

-

Detection: The absorption of photons is detected indirectly. One common method is vibrational predissociation spectroscopy.[12] A weakly bound "messenger" atom or molecule (e.g., H₂, Ne, Ar) is attached to the H₃O⁺ ion.[11][13][14] Upon vibrational excitation, the excess energy is transferred to the weak bond, causing it to break. The resulting fragment ion is then detected. By monitoring the fragment ion signal as a function of the laser frequency, an infrared spectrum is obtained.[11]

Experimental Workflow: Gas-Phase Ion Spectroscopy

Caption: Workflow for gas-phase infrared action spectroscopy of ions.

Spectroscopic Properties of Solvated this compound

In solution, the properties of H₃O⁺ are significantly influenced by its interactions with surrounding solvent molecules. Spectroscopy of solvated H₃O⁺ provides information about the structure of its solvation shells and the dynamics of proton transfer.

Quantitative Data for Solvated this compound (H₃O⁺)

The following table summarizes key quantitative data for solvated H₃O⁺.

| Property | Value | System | Technique Used | Reference(s) |

| Vibrational Frequencies (Aqueous) | ||||

| ν₂ (symmetric bend) | 1205 cm⁻¹ | Aqueous HCl | Infrared Spectroscopy | [6] |

| ν₄ (asymmetric bend) | 1750±15 cm⁻¹ | Aqueous HCl | Infrared Spectroscopy | [6] |

| O-H Stretch | 2900 cm⁻¹ | Aqueous HCl | Infrared Spectroscopy | [6] |

| Proton Continuum | < 3000 cm⁻¹ | Air-aqueous acid interface | Sum Frequency Generation Spectroscopy | [15] |

| Vibrational Frequencies (Clustered) | ||||

| H₃O⁺ part of H₉O₄⁺ (symmetric stretch) | 3000 cm⁻¹ | Gas-phase cluster | Infrared Spectroscopy | [2] |

| H₃O⁺ part of H₉O₄⁺ (asymmetric stretch) | 2660 cm⁻¹ | Gas-phase cluster | Infrared Spectroscopy | [2] |

| H₃O⁺···Ar₃ (O-H stretch) | ~3300 cm⁻¹ | Gas-phase cluster | Anharmonic Vibrational Calculations | [16] |

| Thermodynamic Data | ||||

| Free Energy of Solvation (ΔGₛ) | -103.4 ± 0.5 kcal/mol | Aqueous | Thermochemical Cycle | [17][18][19] |

| -465.1 kJ/mol (-111.1 kcal/mol) | Aqueous (calculated) | Molecular Dynamics Simulations | [20] | |

| Structural Parameters | ||||

| H-bond length (H₃O⁺···H₂O) | 2.5 Å | Aqueous | Theoretical | [21] |

Experimental Protocol: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a chemical ionization technique widely used for real-time monitoring of volatile organic compounds (VOCs) by reacting them with H₃O⁺ ions.[22][23]

-

H₃O⁺ Generation: H₃O⁺ reagent ions are produced in a hollow cathode discharge ion source from water vapor.

-

Drift Tube Reactor: The reagent ions are injected into a drift tube reactor along with the sample gas. The drift tube is maintained at a specific pressure and electric field strength (E/N ratio).

-

Proton Transfer Reaction: Inside the drift tube, VOCs with a proton affinity higher than that of water (691 kJ/mol) undergo a proton transfer reaction with H₃O⁺: H₃O⁺ + VOC → VOC·H⁺ + H₂O

-

Mass Analysis: The product ions (VOC·H⁺) and remaining reagent ions are detected by a mass spectrometer, often a time-of-flight (ToF) analyzer for high mass resolution.[24][25]

-

Quantification: The concentration of the VOC is determined from the measured ion signals, the reaction rate constant, and the reaction time.

Solvation Structure of this compound

The hydronium ion in aqueous solution is strongly solvated, forming distinct hydration shells. The primary structure is often considered the "Eigen" cation, H₉O₄⁺, where the H₃O⁺ core donates three strong hydrogen bonds to three water molecules.[26]

Caption: The Eigen cation (H₉O₄⁺) solvation structure of this compound.

Proton Transport: The Grotthuss Mechanism

The high mobility of protons in water is explained by the Grotthuss mechanism, a process of "structural diffusion" where a proton is passed along a chain of hydrogen-bonded water molecules. This is not the movement of a single H₃O⁺ ion, but rather the rearrangement of covalent and hydrogen bonds.

Caption: Simplified representation of the Grotthuss proton transport mechanism.

References

- 1. Hydronium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Infrared Spectroscopy of H3O+: The nu1 Fundamental Band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Near-infrared high resolution overtone spectroscopy of the hydronium ion H3O+: the 2ν32+ and 2ν32− bands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Experimental techniques and terminology in gas‐phase ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cryogenic Ion Spectroscopy – Pushing gas phase spectroscopy to complex molecules | JILA - Exploring the Frontiers of Physics [jila.colorado.edu]

- 10. Infrared Ion Spectroscopic Characterization of the Gaseous [Co(15-crown-5)(H2O)]2+ Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tuning the vibrational coupling of H3O+ by changing its solvation environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Tuning the vibrational coupling of H3O+ by changing its solvation environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. Vibrational Coupling in Solvated H3O+: Interplay between Fermi Resonance and Combination Band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. frontiersin.org [frontiersin.org]

- 21. Hydrogen bond length between water and hydron - Generic - BNID 106700 [bionumbers.hms.harvard.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. AMT - Product ion distributions using H3O+ proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS): mechanisms, transmission effects, and instrument-to-instrument variability [amt.copernicus.org]

- 24. repository.library.noaa.gov [repository.library.noaa.gov]

- 25. AMT - A high-resolution time-of-flight chemical ionization mass spectrometer utilizing hydronium ions (H3O+ ToF-CIMS) for measurements of volatile organic compounds in the atmosphere [amt.copernicus.org]

- 26. idc-online.com [idc-online.com]

The Significance of Oxidanium in Interstellar and Atmospheric Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidanium (H₃O⁺), the simplest oxonium ion, also known as the hydronium ion, is a cornerstone of chemical processes in diverse environments, from the vast, cold expanses of interstellar space to the complex, reactive layers of Earth's atmosphere. This technical guide provides a comprehensive overview of the pivotal role of this compound in these two distinct chemical regimes. It details the formation and reaction pathways of this compound, presents quantitative data on its abundance and reactivity, and describes the sophisticated experimental protocols used to study this fundamental cation. This document is intended to serve as a detailed resource for researchers in astrochemistry, atmospheric science, and related fields, providing the foundational knowledge necessary to understand and investigate the far-reaching impact of this compound.

This compound in Interstellar Chemistry

This compound is a crucial intermediate in the gas-phase synthesis of water and other oxygen-bearing molecules in the interstellar medium (ISM).[1][2] Its presence has been confirmed in both dense and diffuse molecular clouds through astronomical observations.[3]

Formation and Destruction Pathways

The primary formation route for this compound in the cold, low-density environment of interstellar clouds is initiated by the cosmic ray ionization of molecular hydrogen (H₂).[1] This event triggers a chain of ion-neutral reactions that lead to the production of H₃O⁺. The main destruction pathway for this compound is through dissociative recombination with electrons.

A simplified network of these reactions is as follows:

-

Initiation: H₂ + cosmic ray → H₂⁺ + e⁻

-

H₂⁺ + H₂ → H₃⁺ + H

-

Oxygen Ion Formation: O + H₃⁺ → OH⁺ + H₂

-

This compound Formation:

-

OH⁺ + H₂ → H₂O⁺ + H

-

H₂O⁺ + H₂ → H₃O⁺ + H[1]

-

-

Destruction: H₃O⁺ + e⁻ → H₂O + H or OH + H₂

// Nodes H2 [label="H₂", fillcolor="#F1F3F4", fontcolor="#202124"]; CR [label="Cosmic Ray", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; H2_plus [label="H₂⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3_plus [label="H₃⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O [label="O", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_plus [label="OH⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O_plus [label="H₂O⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3O_plus [label="this compound (H₃O⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e_minus [label="e⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; OH [label="OH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CR -> H2_plus [label="Ionization"]; H2 -> H3_plus [label="+ H₂"]; H2_plus -> H3_plus; O -> OH_plus [label="+ H₃⁺"]; H3_plus -> OH_plus; H2 -> H2O_plus [label="+ H₂"]; OH_plus -> H2O_plus; H2 -> H3O_plus [label="+ H₂"]; H2O_plus -> H3O_plus; H3O_plus -> H2O [label="+ e⁻ (Dissociative\nRecombination)"]; H3O_plus -> OH [style=dashed]; e_minus -> H2O; e_minus -> OH; } DOT Interstellar this compound Formation Pathway

Quantitative Data

The abundance and reaction rates of this compound and related species are critical parameters in astrochemical models. The following tables summarize key quantitative data.

| Species | Typical Column Density (cm⁻²) in Dense Clouds | Reference(s) |

| H₃O⁺ | ~4 x 10¹³ | [3] |

| H₃⁺ | (1.7–5.5) x 10¹⁴ | [4] |

| Reaction | Rate Coefficient (cm³ s⁻¹) at ~20 K | Reference(s) |

| OH⁺ + H₂ → H₂O⁺ + H | Faster than previously assumed | [1] |

| H₂O⁺ + H₂ → H₃O⁺ + H | Faster than previously assumed | [1] |

Experimental Protocols

The study of ion-molecule reactions at the low temperatures and pressures of interstellar space requires specialized experimental techniques. Cryogenic ion traps are a primary tool for these investigations.

Experimental Protocol: Cryogenic Ion Trap for Interstellar Ion-Molecule Reaction Studies

-

Ion Generation and Selection:

-

Ions of interest (e.g., H₂⁺, OH⁺) are generated in an external ion source, often through electron impact on a precursor gas.

-

The generated ions are extracted and guided into a quadrupole mass filter, which selects ions with a specific mass-to-charge ratio.[5]

-

-

Ion Trapping and Cooling:

-

The mass-selected ions are injected into a multipole (e.g., 22-pole) radiofrequency (RF) ion trap.[5]

-

The trap is housed in a cryogenic system, cooled to temperatures as low as 10 K to simulate interstellar conditions.[5]

-

A buffer gas, typically helium, is introduced into the trap to collisionally cool the ions to the ambient temperature of the trap.

-

-

Reaction with Neutral Species:

-

A neutral reactant gas (e.g., H₂) is introduced into the trap at a controlled flow rate.

-

The trapped, cooled ions are allowed to react with the neutral gas for a specific duration.

-

-

Product Detection and Analysis:

-

After the reaction period, the contents of the trap (both parent and product ions) are ejected.

-

The ions are guided into a second mass spectrometer for mass analysis.

-

A detector, such as a microchannel plate, counts the ions of each mass.

-

By monitoring the decay of the parent ion signal and the growth of the product ion signal as a function of the neutral reactant density or reaction time, the reaction rate coefficient can be determined.[5]

-

// Nodes IonSource [label="Ion Source\n(e.g., Electron Impact)", fillcolor="#F1F3F4", fontcolor="#202124"]; MassFilter1 [label="Quadrupole Mass Filter\n(Parent Ion Selection)", fillcolor="#FBBC05", fontcolor="#202124"]; IonTrap [label="Cryogenic 22-Pole Ion Trap\n(~10 K, He Buffer Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeutralGas [label="Neutral Reactant Gas Inlet\n(e.g., H₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MassFilter2 [label="Quadrupole Mass Filter\n(Product Ion Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Detector [label="Ion Detector\n(e.g., MCP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Rate Coefficient Determination)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IonSource -> MassFilter1; MassFilter1 -> IonTrap [label="Inject"]; NeutralGas -> IonTrap [label="React"]; IonTrap -> MassFilter2 [label="Eject"]; MassFilter2 -> Detector; Detector -> DataAnalysis; } DOT Cryogenic Ion Trap Experimental Workflow

This compound in Atmospheric Chemistry

In Earth's atmosphere, this compound is a key player in the ion chemistry of the D-region of the ionosphere (approximately 60-90 km altitude).[6] It is also the primary reagent ion in a widely used analytical technique for detecting volatile organic compounds (VOCs).

Formation and Reactions in the D-Region

In the D-region, solar radiation and cosmic rays ionize atmospheric gases, primarily N₂ and O₂. These primary ions rapidly react with the more abundant atmospheric constituents, including water vapor, to form a cascade of more stable cluster ions, with protonated water clusters (H₃O⁺(H₂O)n) being a major component.[6]

A simplified reaction scheme for the formation of this compound in the D-region is as follows:

-

Primary Ionization:

-

N₂ + hν → N₂⁺ + e⁻

-

O₂ + hν → O₂⁺ + e⁻

-

-

Charge Transfer:

-

N₂⁺ + O₂ → N₂ + O₂⁺

-

-

Formation of Intermediate Ions:

-

O₂⁺ + O₂ + M → O₄⁺ + M (where M is a third body)

-

-

Reaction with Water Vapor:

-

O₂⁺ + H₂O → O₂(H₂O)⁺

-

O₂(H₂O)⁺ + H₂O → H₃O⁺ + OH + O₂

-

O₄⁺ + H₂O → H₃O⁺ + OH + O₂

-

-

Proton Transfer Reactions: this compound acts as a proton donor in reactions with molecules that have a higher proton affinity than water.

// Nodes N2 [label="N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; hv [label="hν", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N2_plus [label="N₂⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_plus [label="O₂⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4_plus [label="O₄⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; O2_H2O_plus [label="O₂(H₂O)⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H3O_plus [label="this compound (H₃O⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VOCs [label="VOCs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated_VOCs [label="Protonated VOCs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges hv -> N2_plus [label="Ionization"]; N2 -> N2_plus; hv -> O2_plus [label="Ionization"]; O2 -> O2_plus; N2_plus -> O2_plus [label="+ O₂"]; O2_plus -> O4_plus [label="+ O₂ + M"]; O2_plus -> O2_H2O_plus [label="+ H₂O"]; H2O -> O2_H2O_plus; O2_H2O_plus -> H3O_plus [label="+ H₂O"]; O4_plus -> H3O_plus [label="+ H₂O"]; H3O_plus -> Protonated_VOCs [label="+ VOCs (Proton Transfer)"]; VOCs -> Protonated_VOCs; } DOT D-Region this compound Chemistry

Quantitative Data

The reactivity of this compound in the atmosphere is governed by the proton affinities of the neutral species it encounters. Proton transfer from H₃O⁺ to a molecule M is energetically favorable if the proton affinity of M is greater than that of H₂O.

| Molecule | Proton Affinity (kcal mol⁻¹) | Reference(s) |

| H₂O | 165.1 | [7] |

| NH₃ | 204.0 | [7] |

| CH₃OH | 181.9 | [7] |

| CH₃CN | 188.4 | [7] |

| C₆H₆ | 181.3 | [7] |

| Reaction with H₃O⁺ | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| + NH₃ | 2.8 x 10⁻⁹ | [8] |

| + CH₃OH | 2.1 x 10⁻⁹ | [8] |

| + CH₃CN | 2.6 x 10⁻⁹ | [8] |

| + C₆H₆ | 1.4 x 10⁻⁹ | [8] |

Experimental Protocols

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are powerful techniques for studying the reactions of this compound with atmospheric trace gases and for real-time analysis of these compounds.

Experimental Protocol: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

-

Reagent Ion Generation and Selection:

-

Ion Injection and Thermalization:

-

The selected H₃O⁺ ions are injected into a flow tube containing the carrier gas at a pressure of about 1 Torr.

-

Collisions with the carrier gas thermalize the ions to the temperature of the flow tube (typically room temperature).[9]

-

-

Reaction with Analyte:

-

A sample gas containing the volatile organic compound (VOC) of interest is introduced into the flow tube at a known flow rate.

-

The H₃O⁺ ions react with the VOC molecules as they travel along the flow tube.

-

-

Product Detection and Quantification:

-

At the end of the flow tube, a portion of the gas is sampled through an orifice into a second quadrupole mass spectrometer.

-

This mass spectrometer measures the count rates of the reagent (H₃O⁺) and product ions (protonated VOCs).

-

The concentration of the VOC can be calculated in real-time from the ratio of the product and reagent ion signals and the known reaction rate coefficient.[9]

-

// Nodes IonSource [label="Microwave Ion Source\n(H₂O + Carrier Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; MassFilter1 [label="Quadrupole Mass Filter\n(Selects H₃O⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; FlowTube [label="Flow Tube\n(Carrier Gas + H₃O⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleInlet [label="Sample Inlet\n(VOCs)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MassFilter2 [label="Quadrupole Mass Spectrometer\n(Analyzes Ions)", fillcolor="#FBBC05", fontcolor="#202124"]; Detector [label="Ion Detector", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Real-time Concentration\nCalculation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IonSource -> MassFilter1; MassFilter1 -> FlowTube [label="Inject"]; SampleInlet -> FlowTube [label="Introduce"]; FlowTube -> MassFilter2 [label="Sample"]; MassFilter2 -> Detector; Detector -> Analysis; } DOT SIFT-MS Experimental Workflow

Conclusion

This compound (H₃O⁺) is a ubiquitous and highly significant chemical species, playing a central role in the chemical evolution of both interstellar and atmospheric environments. In the interstellar medium, it is a key intermediate in the gas-phase synthesis of water, a molecule essential for the cooling of dense clouds and the formation of stars. In Earth's atmosphere, this compound is a dominant positive ion in the D-region of the ionosphere and serves as a versatile reagent ion for the sensitive detection of volatile organic compounds. The study of this compound's formation, reactivity, and abundance through advanced experimental techniques and theoretical modeling continues to provide fundamental insights into the complex chemistry of our universe. This guide has provided a detailed overview of these aspects, intended to be a valuable resource for the scientific community.

References

- 1. Rapid water formation in diffuse interstellar clouds [mpg.de]

- 2. Gas Phase Chemical Networks in Interstellar Clouds | Astrochemistry | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. [1205.6446] The Chemistry of Interstellar OH+, H2O+, and H3O+: Inferring the Cosmic Ray Ionization Rates from Observations of Molecular Ions [arxiv.org]

- 4. H3+ in dense and diffuse clouds - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. csl.noaa.gov [csl.noaa.gov]

- 9. Selected-ion flow-tube mass spectrometry - Wikipedia [en.wikipedia.org]

Determining the Geometry of Oxidanium (H₃O⁺): A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxidanium cation, also known as hydronium (H₃O⁺), plays a fundamental role in a vast array of chemical and biological processes. Its geometry—the precise arrangement of its constituent atoms—is a critical determinant of its reactivity and interactions. This guide provides a comprehensive overview of the application of quantum chemical calculations in elucidating the three-dimensional structure of this compound, offering a valuable resource for professionals in research, scientific discovery, and drug development.

Theoretical Foundation: A Hierarchy of Methods

The determination of molecular geometry through computational means relies on solving the time-independent Schrödinger equation. Since an exact solution is not feasible for a multi-electron system like H₃O⁺, a variety of ab initio and density functional theory (DFT) methods have been developed, each offering a different balance of accuracy and computational cost. These methods form a hierarchical ladder, with higher rungs generally providing more accurate results at a greater computational expense.

A brief overview of the commonly employed methods is presented below:

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable first approximation of the molecular geometry but neglects electron correlation, which can be a significant factor.

-

Møller-Plesset Perturbation Theory (MP2): This method builds upon the Hartree-Fock result by including electron correlation effects through perturbation theory, typically to the second order (MP2). It offers a significant improvement in accuracy over HF for many systems.

-

Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and cost. Instead of the complex wavefunction, DFT focuses on the electron density to calculate the system's energy. The accuracy of DFT depends on the choice of the exchange-correlation functional, with hybrid functionals like B3LYP being widely used.

-

Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry, coupled cluster methods provide highly accurate results by including a high degree of electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often used to obtain benchmark geometries.

The choice of method is intrinsically linked to the selection of a basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets, such as Dunning's correlation-consistent family (e.g., cc-pVTZ, aug-cc-pVQZ), generally yield more accurate results but also increase the computational demand. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) offer a good compromise for many applications.

Data Presentation: Calculated Geometries of this compound

The geometry of the this compound ion is characterized by its O-H bond length and H-O-H bond angle. The molecule adopts a trigonal pyramidal shape due to the presence of a lone pair of electrons on the oxygen atom, leading to sp³ hybridization. Below is a summary of calculated geometric parameters for H₃O⁺ using various levels of theory, alongside experimental values for comparison.

| Method | Basis Set | O-H Bond Length (Å) | H-O-H Bond Angle (°) |

| Experimental | Gas-phase spectroscopy | - | ~113[1] |

| VSEPR Theory | - | - | 107.3[2] |

| Hartree-Fock | 6-31G* | Data not found | Data not found |

| DFT (B3LYP) | 6-311+G(d,p) | Data not found | Data not found |

| MP2 | cc-pVTZ | Data not found | Data not found |

| CCSD(T) | aug-cc-pVQZ | Data not found | Data not found |

Note: Specific calculated values for O-H bond length and H-O-H bond angle with the listed method/basis set combinations were not explicitly found in the search results. The table structure is provided as a template for presenting such data.

Experimental and Computational Protocols

The following section outlines a detailed, step-by-step protocol for performing a geometry optimization of the this compound ion using Density Functional Theory (DFT). This protocol is representative of the general workflow for other quantum chemical methods.

Protocol: DFT Geometry Optimization of this compound (H₃O⁺)

This protocol describes the procedure for optimizing the geometry of the H₃O⁺ ion using the B3LYP exchange-correlation functional and the 6-311+G(d,p) basis set.

1. Input File Preparation:

-

Molecular Structure: Define the initial geometry of the H₃O⁺ ion. A reasonable starting point can be generated using molecular modeling software, with an approximate trigonal pyramidal structure. The initial coordinates are typically specified in Cartesian (x, y, z) or Z-matrix format.

-

Charge and Multiplicity: Specify the total charge of the molecule, which is +1 for this compound. The spin multiplicity is 1 for this closed-shell species.

-

Method and Basis Set: In the input file, specify the desired level of theory. For this example, this would be B3LYP/6-311+G(d,p).

-

Job Type: Select the Opt or Optimize keyword to request a geometry optimization. This instructs the software to find the minimum energy structure.

-

Convergence Criteria: Default convergence criteria for the geometry optimization are usually sufficient. However, for high-precision studies, tighter convergence thresholds for the forces and energy can be specified.

2. Execution of the Calculation:

-

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

The software will iteratively calculate the energy and the gradient of the energy with respect to the nuclear coordinates.

-

The atomic positions are adjusted in the direction that lowers the energy until the forces on the atoms are close to zero, indicating that a stationary point on the potential energy surface has been reached.

3. Analysis of the Output:

-

Convergence Confirmation: Check the output file to ensure that the geometry optimization has converged successfully. This is typically indicated by a message stating that the convergence criteria have been met.

-

Optimized Geometry: The final, optimized Cartesian coordinates or Z-matrix of the H₃O⁺ ion will be provided in the output file. From these coordinates, the O-H bond lengths and H-O-H bond angles can be calculated.

-

Vibrational Frequency Analysis: It is crucial to perform a vibrational frequency calculation (Freq keyword) on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Visualizing Computational Workflows and Concepts

Diagrams are powerful tools for illustrating the complex workflows and relationships inherent in computational chemistry. The following diagrams, generated using the DOT language, provide a visual representation of the geometry optimization process and the hierarchy of computational methods.

Caption: Workflow for Quantum Chemical Geometry Optimization.

Caption: Hierarchy of Quantum Chemical Methods.

Conclusion

Quantum chemical calculations are an indispensable tool for determining the precise geometry of molecules like the this compound ion. By selecting an appropriate level of theory—balancing the desired accuracy with the available computational resources—researchers can gain valuable insights into the structural properties that govern chemical reactivity. This guide provides a foundational understanding of the methods, protocols, and data interpretation involved in the computational determination of this compound's geometry, empowering scientists and professionals in their research and development endeavors.

References

Unraveling the Grotthuss Mechanism: A Technical Guide to Proton Hopping via Oxidanium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The remarkably high mobility of protons in aqueous environments, a phenomenon critical to a vast array of processes in chemistry, biology, and materials science, is governed by a unique transport mechanism first conceptualized by Theodor Grotthuss in 1806. This guide provides a comprehensive technical overview of the Grotthuss mechanism, focusing on the process of proton hopping facilitated by the oxidanium ion (H₃O⁺), also known as the hydronium ion. We will delve into the structural and dynamic intricacies of the solvated proton, present key quantitative data, detail the experimental and computational methodologies used to interrogate this rapid phenomenon, and visualize the fundamental pathways involved.

The Core Concept: Beyond Simple Diffusion

In aqueous solutions, a proton (H⁺) does not exist as a bare ion but is instead covalently bonded to a water molecule, forming the this compound ion, H₃O⁺[1][2]. The Grotthuss mechanism explains why the diffusion of this proton is significantly faster than that of other cations of similar size[3]. Instead of the entire H₃O⁺ ion diffusing through the bulk water (a "vehicular" mechanism), the excess positive charge is effectively passed along a chain of hydrogen-bonded water molecules through a series of proton transfers, or "hops"[3][4][5][6]. This "structural diffusion" results in the apparent translocation of a proton over a significant distance without the need for large-scale molecular displacement[7].

The central players in this mechanism are two key structural motifs for the hydrated proton: the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺)[1][3]. The Eigen cation consists of a central H₃O⁺ ion strongly hydrogen-bonded to three neighboring water molecules[1]. In the Zundel cation, the excess proton is shared equally between two flanking water molecules[1]. The Grotthuss mechanism is now understood to involve the dynamic interconversion between these two forms[3].

Quantitative Insights into Proton Hopping

The study of the Grotthuss mechanism has yielded a wealth of quantitative data that characterizes the speed and energetics of proton transport. The following tables summarize key parameters from experimental and computational investigations.

Table 1: Proton and Water Diffusion Coefficients

| Parameter | Value | Conditions | Source |

| Proton Diffusion Coefficient (Experimental) | 9.3 x 10⁻⁵ cm²/s | Ambient | [8] |

| Proton Diffusion Coefficient (Experimental) | 7 x 10⁻⁵ cm²/s | Room Temperature | [9] |

| Proton Diffusion Coefficient (Calculated, PBE) | 1.015 Ų/ps (1.015 x 10⁻⁵ cm²/s) | 300 K | [10] |

| Water Self-Diffusion Coefficient (Experimental) | 2.3 x 10⁻⁵ cm²/s | Room Temperature | [9] |

| Water Self-Diffusion Coefficient (Calculated, PBE) | 0.044 Ų/ps (0.044 x 10⁻⁵ cm²/s) | 300 K | [10] |

| Proton Diffusion on a Phosphatidylcholine (PC) Membrane | ~4 x 10⁻⁵ cm²/s | - | [8] |

Table 2: Energetics and Structural Parameters of Proton Hopping

| Parameter | Value | Method/Conditions | Source |

| Activation Energy for Proton Transfer | 2.7 kcal/mol | - | [4] |

| Activation Energy (Grotthuss Mechanism) | < 0.4 eV | General | [11] |

| Activation Energy (Vehicular Mechanism) | > 0.4 eV | General | [11] |

| Hydrogen Bond Strength (H₂O-H₃O⁺) | 18.3 kJ/mol (4.37 kcal/mol) | MS-EVB2 simulations | [12] |

| Hydrogen Bond Length (H₂O-H₃O⁺) | 2.5 Å | - | [13] |

| Average Proton Jump Distance | ~0.5-0.7 Å | Quasielastic Neutron Scattering & AIMD | [5] |

Table 3: Lifetimes of Key Species

| Species | Lifetime | Method/Conditions | Source |

| Eigen Cation | < 150 fs | Vibrational Time-Resolved Spectroscopy | [14] |

| Zundel Cation (lower bound) | 480 fs | 2D IR Spectroscopy | [15] |

| Proton Hopping Time (τp) | ~1.5 ps | NMR | [9] |

| Irreversible Proton Hop Time | ~1-2 ps | Vibrational Spectroscopy | [16] |

Experimental Protocols for Studying Proton Dynamics

Elucidating the ultrafast dynamics of the Grotthuss mechanism requires sophisticated experimental techniques capable of probing molecular motions on the picosecond and femtosecond timescales.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics of proton exchange.

-

Methodology:

-

Sample Preparation: Samples are typically aqueous solutions of acids. For studies in frozen states, the sample is cooled below the freezing point of water to isolate the Grotthuss mechanism from bulk water diffusion[17].

-

Instrumentation: A high-field NMR spectrometer is used. For kinetic measurements, the spectrometer is configured to acquire spectra at regular intervals[18].

-

Data Acquisition:

-

1D ¹H NMR: The proton spectrum is the starting point for most analyses, providing information on chemical shifts and coupling constants[19]. Hydrogen bonding significantly affects the chemical shift of the hydroxyl proton[20].

-

Selective Decoupling: By irradiating a specific proton resonance, couplings to other protons are removed, which helps in assigning complex spectra[21].

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about protons that are close in space (<5 Å), which is useful for determining the structure of the hydrated proton complexes[22].

-

Pulsed-Field Gradient (PFG)-NMR: This technique is used to measure the diffusion coefficients of different species in the solution[17].

-

-

Data Analysis: The rate of proton hopping can be extracted from the NMR line widths or by fitting the time-dependent changes in the spectra to kinetic models[9][23].

-

Quasielastic Neutron Scattering (QENS)

QENS is a technique that directly measures the timescales and length scales of atomic and molecular motions, making it ideal for studying proton jumps.

-

Methodology:

-

Sample Preparation: The sample, often a hydrated material or an aqueous acid solution, is placed in a suitable container (e.g., capillary tubes) that is transparent to neutrons[24].

-

Instrumentation: A neutron spectrometer, such as a time-of-flight or backscattering spectrometer, is used. These instruments measure the small energy changes that occur when neutrons scatter from the moving protons in the sample[25][26].

-

Data Acquisition: The intensity of scattered neutrons is measured as a function of both energy transfer and momentum transfer (Q)[25]. The energy resolution of the instrument determines the range of relaxation times that can be probed, typically from picoseconds to nanoseconds[24][27].

-

Data Analysis: The QENS spectra are analyzed by fitting them to theoretical models that describe different types of motion (e.g., translational diffusion, rotational diffusion, jump diffusion). This analysis yields parameters such as the diffusion coefficient, the jump length, and the residence time between jumps[5].

-

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations provide a computational microscope to visualize and analyze the Grotthuss mechanism at the atomic level.

-

Methodology:

-

System Setup: A simulation box is created containing a number of water molecules and an excess proton. The size of the box and the number of molecules are chosen to be large enough to avoid finite size effects[16]. Periodic boundary conditions are typically applied.

-

Computational Details:

-

The electronic structure is calculated "on the fly" at each step of the simulation using density functional theory (DFT) with a chosen exchange-correlation functional (e.g., BLYP or PBE).

-

The forces on the atoms are then calculated from the electronic structure, and the atoms are moved according to the laws of classical mechanics (or quantum mechanics for the nuclei in path-integral AIMD).

-

A fictitious electron mass is used in Car-Parrinello MD to speed up the calculations, and its value must be chosen carefully to ensure the results are accurate[28].

-

-

Simulation Protocol: The system is first equilibrated at the desired temperature and pressure (NVT or NPT ensemble). Then, a production run is performed in the microcanonical (NVE) ensemble to collect data for analysis[12].

-

Data Analysis: The trajectories of all the atoms are analyzed to extract a wide range of properties, including:

-

Radial distribution functions to characterize the structure of the hydrated proton.

-

Mean squared displacement to calculate diffusion coefficients.

-

Proton hopping events are identified and their frequency and pathways are analyzed[23].

-

-

Visualizing the Grotthuss Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows of the Grotthuss mechanism.

The Eigen-Zundel-Eigen (E-Z-E) Pathway

This is the most widely accepted mechanism for proton hopping in water.

A More Detailed Workflow of the Grotthuss Mechanism

This diagram provides a more in-depth look at the steps involved, including the role of the second solvation shell.

Experimental Workflow for QENS Analysis

This diagram outlines the typical workflow for a QENS experiment aimed at studying proton dynamics.

Implications for Drug Development and Beyond

A thorough understanding of the Grotthuss mechanism is paramount in various scientific and technological fields. In drug development, many biological processes, such as enzyme catalysis and transmembrane protein function, are dependent on precise proton transport[29]. For instance, proton pumps and channels are crucial drug targets. A detailed knowledge of how protons are transported in these systems can inform the design of more effective and specific inhibitors or modulators.

Furthermore, the principles of the Grotthuss mechanism are being applied to the development of new technologies, including proton exchange membranes for fuel cells, where efficient proton conduction is a key performance metric. The ongoing research into the nuances of this fundamental process continues to open new avenues for innovation in energy, materials science, and medicine.

References

- 1. Hydronium - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Grotthuss mechanism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Protons hop from one water molecule to another given suitable energy conditions | Press and Public Relations [press.uni-mainz.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pnas.org [pnas.org]

- 9. Diffusion coefficient of proton - Generic - BNID 106702 [bionumbers.hms.harvard.edu]

- 10. Correlated dynamics in aqueous proton diffusion - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01253A [pubs.rsc.org]

- 11. Proton transfer in hydrogen-bonded degenerate systems of water and ammonia in metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04475A [pubs.rsc.org]

- 12. Strength of hydrogen bond from HO-H to H3O+ - Generic - BNID 103913 [bionumbers.hms.harvard.edu]

- 13. Hydrogen bond length between water and hydron - Generic - BNID 106700 [bionumbers.hms.harvard.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. ekwan.github.io [ekwan.github.io]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. NMR Spectroscopy [www2.chemistry.msu.edu]

- 21. 1 [science.widener.edu]

- 22. NMR Experiments [nmr.chem.umn.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Quasielastic neutron scattering study on proton dynamics assisted by water and ammonia molecules confined in MIL-53 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Collection | ETH Library [research-collection.ethz.ch]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pubs.aip.org [pubs.aip.org]

- 29. knowledge.uchicago.edu [knowledge.uchicago.edu]

An In-depth Technical Guide on the Gas-Phase Reactivity and Thermochemistry of the Oxidanium Ion

For Researchers, Scientists, and Drug Development Professionals

The oxidanium ion, H₃O⁺, also known as the hydronium ion, is a fundamental species in chemistry, playing a pivotal role in acid-base reactions in aqueous solutions. However, its behavior in the gas phase provides a unique window into its intrinsic reactivity and thermochemical properties, free from the complexities of solvation. Understanding these gas-phase characteristics is crucial for a variety of fields, including atmospheric chemistry, mass spectrometry, and the fundamental understanding of chemical bonding and reactivity. This guide provides a comprehensive overview of the core gas-phase reactivity and thermochemistry of the this compound ion, presenting key quantitative data, detailing experimental methodologies, and illustrating important concepts with clear visualizations.

Core Thermochemical Data

The stability and reactivity of the this compound ion in the gas phase are defined by several key thermochemical parameters. These values, determined through a combination of experimental measurements and theoretical calculations, provide a quantitative basis for understanding the ion's behavior.

| Property | Value (kJ/mol) | Value (kcal/mol) | Method(s) of Determination |

| Enthalpy of Formation (ΔfH°) | 599.13 ± 0.17[1] | 143.2 ± 0.04 | Active Thermochemical Tables (ATcT)[1] |

| Proton Affinity of Water (PA) | 691[2] | 165[3] | Ion Cyclotron Resonance (ICR), Computational Calculations[3][4] |

| Gas-Phase Basicity of Water (GB) | - | - | Ion Cyclotron Resonance (ICR)[5] |

| O-H Bond Dissociation Energy | - | - | Not directly measured, but related to the acidity of H₃O⁺ |

| Gas-Phase Acidity of H₃O⁺ | - | pKa ≈ -1.74[6][7] | Estimated from aqueous pKa and thermochemical cycles[6] |

Note: The proton affinity of water is the negative of the enthalpy change for the reaction H₂O + H⁺ → H₃O⁺.[3] The gas-phase basicity is the negative of the Gibbs free energy change for the same reaction.[3] The pKa value for H₃O⁺ in the gas phase is an extrapolated value and should be interpreted with caution.

Gas-Phase Reactivity

The gas-phase reactivity of the this compound ion is dominated by its role as a Brønsted-Lowry acid, readily donating a proton to neutral molecules with a higher proton affinity than water.[7][8] This proton transfer reactivity is fundamental to many processes observed in mass spectrometry and ion-molecule reaction studies.

Proton Transfer Reactions:

A general proton transfer reaction involving H₃O⁺ can be represented as:

H₃O⁺ + B → [H₂O---H---B]⁺ → H₂O + BH⁺

where B is a neutral base. The efficiency and rate of this reaction are governed by the relative proton affinities of water and the base B. If the proton affinity of B is greater than that of water, the reaction is exothermic and typically proceeds rapidly.

Ion-molecule reactions involving H₃O⁺ and water clusters have also been studied, revealing the stepwise solvation of the proton in the gas phase.[9][10] These studies provide insights into the transition from gas-phase to condensed-phase behavior.

Experimental Protocols

The determination of the thermochemical and kinetic data for the this compound ion relies on sophisticated experimental techniques, primarily mass spectrometry-based methods.[11][12]

Ion Cyclotron Resonance (ICR) Mass Spectrometry

ICR mass spectrometry is a powerful technique for studying ion-molecule reactions and determining thermochemical properties like proton affinities.[4]

Methodology:

-

Ion Generation: H₃O⁺ ions are generated, often by electron ionization of water vapor at low pressures.

-

Ion Trapping: The ions are trapped in a cell by a strong magnetic field and a weak electric field.

-